molecular formula C14H15N5O2S B4337490 N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B4337490
M. Wt: 317.37 g/mol
InChI Key: LTYJNYPCGSRVOD-UHFFFAOYSA-N
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Description

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N5O2S and its molecular weight is 317.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.09464591 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves a multi-step process. One common route begins with the preparation of the thienopyrimidine core, followed by the introduction of the pyrazole moiety. The reaction conditions generally require precise control of temperature, pH, and solvent choice to ensure high yield and purity. For example, a typical synthesis may include cyclization reactions under reflux conditions in an aprotic solvent, followed by purification through column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound might leverage scalable and cost-effective techniques, such as continuous flow synthesis. These methods allow for the efficient handling of large-scale reactions with enhanced control over reaction parameters, resulting in consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions: For oxidation reactions, common reagents may include potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions might involve agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often employ halogenating agents or nucleophiles in polar aprotic solvents.

Major Products: The products formed from these reactions can vary widely depending on the specific conditions and reagents used. For instance, oxidation may yield higher oxidation state derivatives, while substitution reactions might introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications: this compound finds applications in various fields due to its distinctive chemical properties. In chemistry, it serves as a building block for synthesizing novel compounds with potential applications in materials science. In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors. Industrial applications might include its use as a precursor in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action: The compound's mechanism of action is often linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The unique arrangement of functional groups within the compound allows it to form specific interactions, potentially inhibiting or activating biological pathways. This specificity is crucial for its effectiveness in medicinal chemistry, where it might be used to design drugs that target particular cellular processes.

Comparison with Similar Compounds: Compared to other compounds with similar structural features, this compound offers a unique combination of chemical reactivity and biological activity. Similar compounds might include those with varying substituents on the pyrazole or thienopyrimidine rings, each imparting different properties. Examples include 1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives or other thienopyrimidine-based structures. The distinctiveness of this compound lies in its specific substitution pattern, which can offer advantages in terms of stability, reactivity, and target specificity.

Properties

IUPAC Name

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-7-5-10-13(22-7)15-9(3)19(14(10)21)17-12(20)11-6-18(4)16-8(11)2/h5-6H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYJNYPCGSRVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=CN(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 3
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 5
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 6
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.